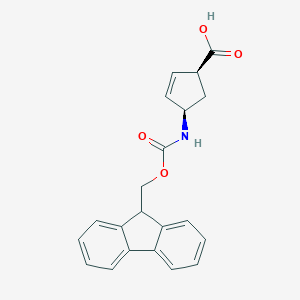

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid

Description

BenchChem offers high-quality (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMUNNGMJRKNSV-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426500 | |

| Record name | (1S,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-64-3 | |

| Record name | (1S,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid: A Technical Guide for Advanced Drug Development

Abstract

This technical guide provides a comprehensive and in-depth overview of the enantioselective synthesis of (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid, a crucial building block in the development of carbocyclic nucleoside analogues and other therapeutic agents. The synthesis leverages a chemoenzymatic approach, commencing with the enzymatic kinetic resolution of racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. This guide will elaborate on the strategic considerations, detailed experimental protocols, and mechanistic underpinnings of each synthetic step, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Cyclopentene Scaffolds

Carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a methylene group, represent a class of compounds with significant therapeutic potential, particularly as antiviral agents. The cyclopentene ring serves as a conformationally constrained scaffold that can mimic the natural ribose sugar, while offering enhanced stability against enzymatic degradation. The precise stereochemistry of the substituents on this ring is paramount for biological activity. The title compound, (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid, is a key chiral synthon that provides the necessary stereochemical framework and functional handles for the elaboration into complex drug candidates. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is ideal for solid-phase peptide synthesis (SPPS) and other modern synthetic methodologies.

The synthetic strategy detailed herein is centered around establishing the critical (1S,4R) stereochemistry early in the synthesis through an efficient enzymatic kinetic resolution. This approach ensures high enantiopurity in the final product, a critical requirement for pharmaceutical applications.

Overall Synthetic Strategy

The enantioselective synthesis of the target molecule is a multi-step process that begins with the resolution of a racemic starting material. The key transformations are:

-

Step 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam. This step is the cornerstone of the synthesis, establishing the desired absolute stereochemistry.

-

Step 2: Methanolysis of (-)-(1S,4R)-Vince Lactam. Ring-opening of the resolved lactam to afford the corresponding methyl ester.

-

Step 3: Hydrolysis of the Methyl Ester. Conversion of the methyl ester to the free carboxylic acid.

-

Step 4: N-Fmoc Protection. Installation of the Fmoc protecting group on the primary amine to yield the final product.

This strategy is efficient and provides the target molecule with high enantiomeric purity.

Caption: Overall synthetic workflow.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam

Causality and Expertise: The introduction of chirality is the most critical aspect of this synthesis. Enzymatic kinetic resolution is the method of choice due to its high enantioselectivity, mild reaction conditions, and scalability. Various hydrolases, such as γ-lactamases and lipases, can selectively hydrolyze one enantiomer of the racemic Vince lactam, leaving the desired enantiomer unreacted and in high enantiomeric excess (e.e.). The choice of enzyme is crucial and often requires screening to identify the most efficient and selective biocatalyst. For the synthesis of the target molecule, we require the (-)-(1S,4R)-enantiomer of Vince lactam.

Protocol:

-

Preparation of the Biocatalyst: A culture of a suitable microorganism known to express a stereoselective γ-lactamase (e.g., Pseudomonas solanacearum or a recombinant E. coli expressing the desired enzyme) is grown under optimal conditions. The whole cells are harvested by centrifugation and can be used directly or as a lyophilized powder.

-

Enzymatic Resolution:

-

Suspend racemic (±)-Vince lactam (1.0 eq) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) at a concentration of 10-20 g/L.

-

Add the whole-cell biocatalyst (typically 10-50% w/w of the substrate).

-

Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC.

-

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted lactam.

-

-

Work-up and Purification:

-

Once the desired conversion is reached, remove the cells by centrifugation or filtration.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The unreacted (-)-(1S,4R)-Vince lactam will be in the organic phase, while the hydrolyzed product ((+)-(1R,4S)-4-aminocyclopent-2-enecarboxylic acid) will remain in the aqueous phase.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude (-)-(1S,4R)-Vince lactam can be purified further by recrystallization or column chromatography to yield a product with >98% e.e.

-

Mechanism of Enzymatic Resolution:

Caption: Mechanism of enzymatic kinetic resolution.

Step 2: Methanolysis of (-)-(1S,4R)-Vince Lactam

Causality and Expertise: The bicyclic lactam needs to be opened to reveal the amino and carboxylic acid functionalities on the cyclopentene ring. Acid-catalyzed methanolysis is an effective method for this transformation. Thionyl chloride (SOCl₂) is a convenient reagent as it reacts with methanol to generate HCl in situ, which catalyzes the reaction, and also acts as a dehydrating agent.

Protocol:

-

Reaction Setup: Dissolve (-)-(1S,4R)-Vince lactam (1.0 eq) in anhydrous methanol (5-10 mL per gram of lactam) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the solution in an ice bath (0-5 °C) and slowly add thionyl chloride (1.2-1.5 eq) dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification:

-

Cool the reaction mixture and concentrate under reduced pressure to remove the excess methanol and HCl.

-

The resulting crude product, (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride, is often a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization.[1]

-

Step 3: Hydrolysis of the Methyl Ester

Causality and Expertise: To obtain the final carboxylic acid, the methyl ester must be hydrolyzed. This can be achieved under either acidic or basic conditions. Basic hydrolysis using a reagent like lithium hydroxide (LiOH) is often preferred as it is generally a clean and high-yielding reaction with minimal side products.

Protocol:

-

Reaction Setup: Dissolve the crude (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Reagent Addition: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution and stir vigorously at room temperature.

-

Reaction: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

-

Work-up and Purification:

-

Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).

-

Extract the product into a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (-)-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid as a solid. This product is often of sufficient purity for the next step.

-

Step 4: N-Fmoc Protection

Causality and Expertise: The final step involves the protection of the primary amine with the Fmoc group. This is a standard transformation in peptide chemistry and is typically achieved by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. Fmoc-OSu is often preferred due to its stability and ease of handling.[2]

Protocol:

-

Reaction Setup: Dissolve (-)-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium carbonate.

-

Reagent Addition: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification:

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with dilute HCl, which will precipitate the Fmoc-protected amino acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid, as a white solid.

-

Quantitative Data Summary

| Step | Starting Material | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| 1. Enzymatic Resolution | (±)-Vince Lactam | (-)-(1S,4R)-Vince Lactam | ~45-50% | >98% |

| 2. Methanolysis | (-)-(1S,4R)-Vince Lactam | (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | >90% | >98% |

| 3. Hydrolysis | Methyl Ester Hydrochloride | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | >95% | >98% |

| 4. N-Fmoc Protection | Amino Acid | (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid | ~85-95% | >98% |

Conclusion

The chemoenzymatic synthesis of (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid presented in this guide provides a reliable and efficient route to this valuable chiral building block. The key to the synthesis is the highly enantioselective enzymatic resolution of racemic Vince lactam, which establishes the required stereochemistry early on. The subsequent chemical transformations are robust and high-yielding, making this an attractive strategy for the production of this compound on a laboratory and potentially industrial scale. This guide provides the necessary details and rationale for researchers to successfully implement this synthesis in their drug discovery and development programs.

References

-

Chem-Impex International. (n.d.). (1R,4S)-(+)-4-(Fmoc-amino)-2-cyclopentene-1-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2000058500A1 - The preparation of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives.

-

IJCPA. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. Retrieved from [Link]

-

PubChem. (n.d.). (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride. Retrieved from [Link]

-

Total-Synthesis.com. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stereochemical Assignment of N-Fmoc-4-aminocyclopent-2-enecarboxylic Acid Isomers

Introduction

In the landscape of modern drug discovery and development, constrained amino acids are indispensable tools for crafting sophisticated peptidomimetics and other therapeutic agents.[1][2][3] Their rigid structures allow for the precise control of peptide conformation, leading to enhanced biological activity, selectivity, and metabolic stability. Among these valuable building blocks, N-Fmoc-4-aminocyclopent-2-enecarboxylic acid stands out due to its unique cyclopentene scaffold. However, the presence of two stereocenters and a double bond gives rise to a set of stereoisomers, each with potentially distinct pharmacological profiles.[4]

The unambiguous assignment of the stereochemistry of these isomers is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of a drug candidate.[5][6][7] Chirality plays a pivotal role in molecular recognition, and even subtle differences in the three-dimensional arrangement of atoms can lead to dramatic variations in how a molecule interacts with its biological target.[8][9]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a comprehensive, field-proven strategy for the complete stereochemical elucidation of N-Fmoc-4-aminocyclopent-2-enecarboxylic acid isomers. We will delve into the causality behind experimental choices, outline self-validating protocols, and ground our recommendations in authoritative scientific principles.

Part 1: Understanding the Isomers

The core structure of N-Fmoc-4-aminocyclopent-2-enecarboxylic acid contains two stereogenic centers at the C1 (carboxyl) and C4 (Fmoc-amino) positions. This gives rise to two pairs of enantiomers, which are diastereomers of each other. The relative orientation of the substituents at C1 and C4 defines them as cis or trans.

-

Trans-isomers: The carboxylic acid and Fmoc-amino groups are on opposite faces of the cyclopentene ring. This pair consists of the (1R, 4S) and (1S, 4R) enantiomers.

-

Cis-isomers: The carboxylic acid and Fmoc-amino groups are on the same face of the cyclopentene ring. This pair consists of the (1R, 4R) and (1S, 4S) enantiomers.

The primary challenge is to first distinguish between the cis and trans diastereomers and then to determine the absolute configuration (R/S) of each individual enantiomer.

Part 2: Distinguishing Diastereomers (cis vs. trans) via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and readily accessible tool for determining the relative stereochemistry of cyclic molecules.[10] For the isomers of N-Fmoc-4-aminocyclopent-2-enecarboxylic acid, the Nuclear Overhauser Effect (NOE) is the key phenomenon that allows for unambiguous differentiation between cis and trans configurations.[11][12][13]

Core Principle: The Nuclear Overhauser Effect (NOE)

The NOE is a through-space phenomenon where the magnetization of a nucleus can be transferred to a nearby nucleus (typically within 5 Å).[14] This effect is exquisitely sensitive to the distance between protons. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, protons that are close in space will produce a cross-peak, and the intensity of this peak is inversely proportional to the sixth power of the distance between them.[15][16]

This distance dependence is the foundation for distinguishing cis and trans isomers. In the cis isomer, the protons on C1 (H1) and C4 (H4) are on the same face of the ring and are therefore in close spatial proximity. In the trans isomer, these protons are on opposite faces and are significantly farther apart.

Expected Results & Causality

| Isomer | Key Protons | Expected NOESY Correlation | Rationale |

| Cis | H1 ↔ H4 | Strong | Protons are on the same face of the ring, resulting in a short internuclear distance. |

| Trans | H1 ↔ H4 | Absent or Very Weak | Protons are on opposite faces of the ring, resulting in a large internuclear distance. |

Experimental Protocol: 2D NOESY

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM. Ensure the sample is free of paramagnetic impurities.

-

Acquisition:

-

Perform standard 1D ¹H and 2D COSY experiments to assign all proton resonances.

-

Set up a 2D NOESY experiment. A critical parameter is the mixing time (τₘ) . This is the period during which NOE transfer occurs.

-

Causality: A short mixing time (e.g., 200-300 ms) is sensitive to very short distances, while a longer mixing time (e.g., 800-1000 ms) allows for the detection of correlations between more distant protons. It is advisable to run experiments with a few different mixing times to optimize the observation of the key H1-H4 correlation and avoid spin diffusion artifacts.

-

-

-

Data Processing and Interpretation: Process the 2D data and look for off-diagonal cross-peaks. The presence of a clear cross-peak between the signals for H1 and H4 is definitive evidence for the cis configuration.[16] Its absence is strong evidence for the trans configuration.[11]

Visualization: NMR Workflow for Relative Stereochemistry

Caption: Workflow for assigning relative stereochemistry using NMR.

Part 3: Definitive Assignment of Absolute Configuration

Once the relative stereochemistry (cis or trans) is established, the next critical step is to determine the absolute configuration of the enantiomers. Several powerful techniques can achieve this, with X-ray crystallography being the gold standard and chiroptical methods providing excellent alternatives.

Method 1: Single Crystal X-ray Crystallography

Core Principle: X-ray crystallography provides an unambiguous three-dimensional map of the atoms in a molecule, directly revealing both the relative and absolute stereochemistry.[17][18] The determination of absolute configuration is possible through the phenomenon of anomalous dispersion, which is most effective when a heavy atom is present in the molecule.[19][20]

Trustworthiness: The result of an X-ray crystal structure analysis is considered definitive. The absolute structure is typically validated using the Flack parameter; a value close to 0 with a small error indicates a high probability that the assigned absolute configuration is correct.[21]

Experimental Protocol:

-

Crystal Growth (The Critical Step): This is often the most challenging part of the process.

-

Techniques: Slow evaporation of a solvent, vapor diffusion (precipitant diffusing into the sample solution), or liquid-liquid diffusion.

-

Causality: The goal is to allow molecules to pack in a highly ordered, repeating lattice. The choice of solvent system is crucial and often requires extensive screening. Success depends on the compound's purity, solubility, and inherent tendency to crystallize.

-

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Core Principle: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[22] The enantiomers interact diastereomerically with the CSP, leading to different retention times and allowing for their separation and quantification.[23][24]

Expertise & Experience: The key to a successful chiral separation is selecting the right CSP and mobile phase. For N-Fmoc protected amino acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective.[25]

Detailed Protocol:

-

Column Selection: Start with a polysaccharide-based column such as a Chiralcel® or Lux® column. These phases offer a broad range of selectivity for Fmoc-protected amino acids.[22]

-

Mobile Phase Optimization:

-

Mode: Reversed-phase mode is commonly used for these compounds.[25]

-

Solvents: A typical mobile phase consists of an aqueous buffer (e.g., water with an acidic additive like trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol).[22]

-

Causality: The acidic additive ensures the carboxylic acid is protonated, improving peak shape. The organic modifier's strength is adjusted to achieve optimal retention and resolution. Acetonitrile often provides stronger elution power than methanol.[22]

-

-

Analysis: Inject the racemic mixture to establish the retention times for both enantiomers. Subsequently, inject an enantiomerically enriched sample to assign which peak corresponds to which enantiomer (if a standard is available). This method is also the primary way to determine enantiomeric excess (% ee).

Method 3: Vibrational Circular Dichroism (VCD)

Core Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[26][27] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[28] This experimental spectrum is then compared to a spectrum calculated from first principles using Density Functional Theory (DFT) for a chosen enantiomer (e.g., 1R, 4S).[8]

Authoritative Grounding: VCD has become a reliable alternative to X-ray crystallography, especially when obtaining suitable crystals is difficult.[8][9] A good match between the signs and relative intensities of the experimental and calculated VCD bands provides a confident assignment of the absolute configuration.[26][29]

Experimental Workflow:

-

Acquire Experimental Spectra: Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) and measure both its IR and VCD spectra.

-

Perform Computational Analysis:

-

Conduct a conformational search for one enantiomer (e.g., (1R, 4S)-trans-isomer) to identify all low-energy conformers.

-

For each stable conformer, perform a DFT calculation to optimize its geometry and compute its theoretical IR and VCD spectra.

-

Generate a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

-

-

Compare and Assign: Compare the experimental VCD spectrum with the calculated spectrum.

-

If the spectra match, the sample has the absolute configuration used in the calculation (e.g., 1R, 4S).

-

If the spectra are mirror images, the sample has the opposite absolute configuration (e.g., 1S, 4R).

-

Visualization: VCD Workflow for Absolute Configuration

Caption: Workflow for VCD-based assignment of absolute configuration.

Part 4: Summary and Integrated Strategy

Choosing the right analytical technique depends on the specific research question, sample availability, and instrumentation access. Here is a summary of the discussed methods:

| Technique | Primary Application | Strengths | Limitations |

| 2D NOESY NMR | Relative Stereochemistry (cis vs. trans) | Rapid, non-destructive, uses sample in solution.[14] | Does not provide absolute configuration. |

| X-ray Crystallography | Absolute & Relative Stereochemistry | Unambiguous, "gold standard" method.[9][21] | Requires high-quality single crystals, which can be difficult to obtain.[8][17] |

| Chiral HPLC | Enantiomer Separation & Purity (% ee) | Fast, highly sensitive, applicable for preparative separation.[22] | Requires a known standard for absolute configuration assignment. |

| Vibrational Circular Dichroism (VCD) | Absolute Stereochemistry | Works on samples in solution (no crystals needed).[8][26] | Requires specialized instrumentation and computational expertise.[9] |

Integrated Strategy for Complete Stereochemical Assignment

For a previously uncharacterized sample of N-Fmoc-4-aminocyclopent-2-enecarboxylic acid, a logical and efficient workflow is essential.

Caption: An integrated strategy for complete stereochemical assignment.

This workflow represents a robust, self-validating system. The initial NMR analysis provides the relative configuration, which is then confirmed and expanded upon by either X-ray or VCD to establish the absolute configuration. Finally, chiral HPLC serves to confirm the enantiomeric purity of the sample, ensuring that the bulk material corresponds to the characterized single crystal or solution-state sample. This multi-faceted approach provides the highest level of confidence required for drug development and other high-stakes applications.

References

-

Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

-

Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

-

American Laboratory. (2010-10-01). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available from: [Link]

-

Wikipedia. Vibrational circular dichroism. Available from: [Link]

-

Phenomenex. (2022-05-20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available from: [Link]

-

YouTube. (2024-01-23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Available from: [Link]

-

PubMed. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Available from: [Link]

-

PMC. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Available from: [Link]

-

4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available from: [Link]

-

RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]

-

Wikipedia. Absolute configuration. Available from: [Link]

-

Chiral Technologies. Amino Acid Database - HPLC. Available from: [Link]

-

PMC. Absolute Configuration of Small Molecules by Co‐Crystallization. Available from: [Link]

-

RSC Publishing. (2023-05-16). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Available from: [Link]

-

Canada.ca. (2017-05-04). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Available from: [Link]

-

ResearchGate. (2025-08-09). The use of X-ray crystallography to determine absolute configuration. Available from: [Link]

-

ResearchGate. (2024-01-24). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. Available from: [Link]

-

PMC. Stereochemistry in Drug Action. Available from: [Link]

-

Chemistry LibreTexts. (2025-10-12). 5.4: NOESY Spectra. Available from: [Link]

-

Chemistry LibreTexts. (2022-01-06). 3.17.4: NOESY Spectra. Available from: [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]

-

Chemical Reviews. (2025-07-23). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Available from: [Link]

-

ResearchGate. (2025-08-06). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Available from: [Link]

-

Chiralpedia. (2025-10-03). Part 9: Stereochemistry in Drug Discovery and Development. Available from: [Link]

-

Nanalysis. (2021-07-12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available from: [Link]

-

YouTube. (2022-03-21). Stereochemistry | How to read NOESY spectrum?. Available from: [Link]

-

PMC. Peptidomimetics, a synthetic tool of drug discovery. Available from: [Link]

-

Slideshare. Methods for developing and designing more effective and selective drugs based on stereochemistry. Available from: [Link]

-

PMC. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Available from: [Link]

-

Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. (2016-10-20). Available from: [Link]

-

PubMed. 1H, (13)C, and (15)N NMR stereochemical study of cis-fused 7a(8a)-methyl and 6-phenyl octa(hexa)hydrocyclopenta[d][8][26]oxazines and[8][26]benzoxazines. Available from: [Link]

-

Aapptec. (+)-(1R,4S)-N-Fmoc-4-Aminocyclopent-2-enecarboxylic acid [220497-65-4]. Available from: [Link]

-

ResearchGate. (2025-08-06). Anisotropy Effect of Three-Membered Rings in 1 H NMR Spectra: Quantification by TSNMRS and Assignment of the Stereochemistry. Available from: [Link]

-

YouTube. (2019-03-24). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. Available from: [Link]

-

NMR Wiki. (2009-01-28). Determination of relative stereochemistry. Available from: [Link]

-

PMC. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. Available from: [Link]

-

Chemistry LibreTexts. (2020-05-12). 9.3: Shortcuts for Assigning Absolute Configuration on Paper. Available from: [Link]

-

YouTube. (2020-10-07). 5.2 How to Assign R and S Configuration | Absolute Configuration | Organic Chemistry. Available from: [Link]

-

ChemUniverse. (+)-(1r,4s)-n-fmoc-4-aminocyclopent-2-enecarboxylic acid. Available from: [Link]

-

Chongqing Chemdad Co. ,Ltd. (-)-(1s,4r)-n-fmoc-4-aminocyclopent-2-enecarboxylic acid. Available from: [Link]

-

Chemistry LibreTexts. (2024-06-18). 4.2: Cis-Trans Isomerism in Cycloalkanes. Available from: [Link]

-

ResearchGate. Cis and Trans Isomers of Cycloalkenes. Available from: [Link]

-

Khan Academy. Cis–trans isomerism (video). Available from: [Link]

-

YouTube. (2019-07-26). Identifying Cis–Trans Isomers. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

- 6. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 7. Methods for developing and designing more effective and selective drugs based on stereochemistry | PDF [slideshare.net]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Absolute configuration - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. phenomenex.com [phenomenex.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 26. spectroscopyeurope.com [spectroscopyeurope.com]

- 27. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 28. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Engineering Peptidomimetics with Precise Conformational Control Using (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the β-Turn

In the intricate architecture of proteins and peptides, the β-turn is a critical secondary structure element that redirects the polypeptide chain, enabling the formation of compact, globular structures.[1][2] These turns are composed of four amino acid residues (designated i, i+1, i+2, and i+3) and are stabilized by a hydrogen bond between the carbonyl group of the i residue and the amide proton of the i+3 residue.[1] Beyond their structural role, β-turns are frequently located on the surface of proteins and often constitute the key recognition motifs for intermolecular interactions, such as those between peptide ligands and their receptors.[3]

However, the therapeutic potential of natural peptides is often hampered by their poor metabolic stability and unfavorable pharmacokinetic profiles.[3] This has driven the development of peptidomimetics , which are modified peptides designed to mimic the structure and function of natural peptides but with enhanced drug-like properties.[3][4] A primary strategy in this field is the design of β-turn mimics—rigid scaffolds that lock the peptide backbone into the desired bioactive conformation.[3][5]

The Scaffold of Choice: (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid is a conformationally constrained, non-natural amino acid designed specifically to act as a potent β-turn inducer.[6][7] Its power lies in its rigid cyclopentene ring, which replaces the flexible i+1 and i+2 residues of a natural turn.

Key Structural Features and Their Mechanistic Implications:

-

Rigid Cyclopentene Backbone: The unsaturated five-membered ring severely restricts the available conformational space.[6][8] When incorporated into a peptide chain, it forces the flanking amino acid residues (i and i+3) into a specific spatial orientation that closely mimics the geometry of a natural β-turn.

-

Defined Stereochemistry (1S,4R): The specific stereoisomer is crucial. The (1S,4R) configuration projects the amino and carboxylic acid functional groups in a precise vector relationship, pre-organizing the peptide backbone for turn formation.

-

Fmoc Protection: The molecule is supplied with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, making it directly compatible with the most common and versatile strategy for modern solid-phase peptide synthesis (SPPS).[9][10]

By replacing two amino acids in a sequence with this single, rigid unit, researchers can reduce the entropic penalty associated with the peptide adopting its bioactive conformation, potentially leading to a significant increase in binding affinity and selectivity for its target receptor.[2]

Experimental Protocols

The successful incorporation of this specialized amino acid requires careful attention to the nuances of solid-phase peptide synthesis (SPPS). The steric bulk and unique geometry of the cyclopentene ring can make coupling reactions more challenging than with standard proteinogenic amino acids.[9][11]

Materials and Reagents

| Reagent | Grade | Recommended Supplier (Example) |

| (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid | ≥98% Purity | Aapptec, BOC Sciences |

| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g | Various |

| Fmoc-Protected Amino Acids | SPPS Grade | Various |

| N,N-Dimethylformamide (DMF) | SPPS Grade | Various |

| Dichloromethane (DCM) | Anhydrous | Various |

| Piperidine | Anhydrous | Various |

| HATU (or HBTU/HCTU) | ≥98% Purity | Various |

| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Various |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |

| Triisopropylsilane (TIS) | Reagent Grade | Various |

| Diethyl Ether | Anhydrous, Cold (-20°C) | Various |

Protocol 1: Incorporation via Fmoc-SPPS

This protocol outlines the manual synthesis on a 0.1 mmol scale. The core of the process is the iterative cycle of deprotection and coupling.[11]

Workflow Overview:

Caption: General workflow for incorporating the β-turn mimic via SPPS.

Step-by-Step Procedure:

-

Resin Preparation:

-

Place the resin (e.g., Rink Amide, 0.1 mmol) in a fritted reaction vessel.

-

Swell the resin in DMF for 30 minutes with gentle agitation.[12] Drain the solvent.

-

-

Standard Amino Acid Cycles (Pre-Mimic):

-

Synthesize the peptide sequence C-terminal to the mimic insertion point using standard Fmoc-SPPS cycles. Each cycle consists of:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, 1 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Coupling: Use a 4-fold molar excess of Fmoc-amino acid, a suitable coupling reagent (e.g., 3.9 equivalents of HBTU), and a base (e.g., 8 equivalents of DIEA) in DMF. Agitate for 45-60 minutes.

-

Washing: Wash the resin with DMF (3 times).

-

-

-

Incorporation of the β-Turn Mimic:

-

Deprotection: Perform the final Fmoc deprotection to free the N-terminal amine of the residue preceding the mimic.

-

Wash: Wash thoroughly with DMF.

-

Activation & Coupling (Critical Step):

-

In a separate vial, dissolve (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid (2.5 equivalents) and a potent coupling reagent like HATU (2.4 equivalents) in DMF.

-

Add DIEA (5 equivalents) to the activation mixture and let it pre-activate for 2-5 minutes.[11]

-

Add the activated solution to the resin. Agitate for 2-4 hours at room temperature.[9]

-

Rationale: The steric hindrance of the cyclopentene scaffold necessitates a more powerful activating agent (HATU is often superior to HBTU for difficult couplings) and a longer reaction time to ensure complete acylation.[9][11]

-

-

Monitoring & Double Coupling:

-

After the initial coupling, take a small sample of resin beads and perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), indicating free amines, drain the vessel and repeat the coupling step with a freshly prepared activation mixture ("double coupling"). This is often necessary for sterically hindered residues.[9]

-

-

Wash: Once coupling is complete, wash the resin thoroughly with DMF (5-7 times).

-

-

Post-Mimic Amino Acid Cycles:

-

Continue elongating the peptide chain using the standard Fmoc-SPPS cycles described in step 2.

-

Protocol 2: Cleavage and Purification

-

Final Deprotection & Wash: After the final amino acid is coupled, perform a final Fmoc deprotection and wash the resin thoroughly with DMF, followed by DCM, and methanol. Dry the resin under vacuum.[9]

-

Cleavage:

-

Prepare a cleavage cocktail. A standard choice is 95% TFA, 2.5% TIS, and 2.5% H₂O . TIS acts as a scavenger to trap reactive cations generated from side-chain protecting groups.

-

Add the cleavage cocktail to the dried resin (~10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[11]

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

-

Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (~40 mL). The peptide will precipitate as a white solid.[9]

-

-

Isolation and Purification:

-

Centrifuge the mixture to pellet the crude peptide. Decant the ether.

-

Wash the pellet twice more with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Confirm the mass of the purified product by mass spectrometry (e.g., ESI-MS).

-

Analysis and Validation of Conformation

Incorporating the mimic is only half the battle; verifying that it has induced the desired β-turn conformation is essential.[2][13]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, low-resolution technique for assessing the secondary structure of peptides in solution.[1] Peptides adopting a β-turn conformation often exhibit a characteristic CD spectrum.

-

Procedure: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a concentration of 50-100 µM. Acquire a far-UV CD spectrum from ~190 to 260 nm.

-

Expected Data: While the exact spectrum depends on the overall peptide sequence, a type II β-turn, which is often mimicked by such scaffolds, typically shows a negative band near 225-230 nm and a positive band near 205 nm. This is distinct from the double minima around 208 and 222 nm characteristic of an α-helix or the single minimum around 217 nm for a β-sheet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information.[13] Key experiments can confirm the turn and provide atomic-level detail.

-

Procedure: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or CD₃CN/H₂O mixture). Perform 1D ¹H and 2D experiments like TOCSY and NOESY.

-

Key Observables for a β-Turn:

-

Nuclear Overhauser Effect (NOE): A strong NOE cross-peak between the amide proton (NH) of the i+3 residue and the α-proton (Hα) of the i+2 residue (or in this case, a proton on the mimic scaffold) is a hallmark of a turn.

-

Chemical Shift Dispersion: A well-folded peptide will show good dispersion of amide proton signals in the 1D ¹H spectrum, indicating they are in different chemical environments.[2]

-

Temperature Coefficient: A small temperature coefficient (dδ/dT) for the i+3 amide proton suggests it is involved in a stable intramolecular hydrogen bond, as expected in a β-turn.

-

| Analytical Technique | Key Indicator for β-Turn Confirmation |

| Circular Dichroism | Characteristic spectral shape (e.g., negative band ~225-230 nm) |

| NMR (NOESY) | Strong NOE between NH(i+3) and Hα(i+2 position) |

| NMR (¹H Spectrum) | Good chemical shift dispersion of amide protons |

| NMR (Temp. Coeff.) | Small dδ/dT value for the NH(i+3) proton |

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Incomplete Coupling of Mimic (Positive Kaiser Test) | Steric hindrance of the mimic; Insufficient activation. | Use a stronger coupling reagent (HATU > HBTU). Increase coupling time to 4 hours. Perform a double coupling. |

| Low Cleavage Yield | Incomplete reaction; Peptide precipitation on resin. | Extend cleavage time to 4 hours. Ensure sufficient volume of cleavage cocktail is used. |

| Multiple Peaks in HPLC | Incomplete coupling (deletion sequences); Racemization; Side-chain protecting group issues. | Optimize coupling protocol. Use DIEA sparingly during activation. Ensure appropriate scavengers are used in the cleavage cocktail. |

| No β-Turn Signature in CD/NMR | The flanking sequence does not support the turn; incorrect mimic stereoisomer used. | Re-evaluate the peptide design. Confirm the identity and purity of the starting mimic material. |

Conclusion

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid is a powerful tool for imposing conformational restraint on synthetic peptides. Its rigid scaffold effectively nucleates the formation of a β-turn, providing a direct route to creating peptidomimetics with enhanced structural stability and, potentially, improved biological activity. While its incorporation requires optimization compared to standard amino acids, the protocols outlined here provide a robust framework for its successful application. The subsequent biophysical validation is a critical step to confirm that the designed mimicry has been achieved, paving the way for the development of novel peptide-based therapeutics.

References

- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.

-

Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209–1224. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Lombart, P., & Lubell, W. D. (1994). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 59(21), 6147–6149. [Link]

-

Spicer, C. D., & Davis, B. G. (2014). β-Turn Mimics by Chemical Ligation. Organic Letters, 16(10), 2742–2745. [Link]

-

D'Andrea, L. D., & Isernia, C. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]

-

Stotz, C. E., Guarracino, D. A., & Gellman, S. H. (2009). Evaluating β-turn mimics as β-sheet folding nucleators. Proceedings of the National Academy of Sciences, 106(27), 10989–10994. [Link]

-

Donkor, I. O., & Korukonda, R. (2008). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 18(17), 4806–4808. [Link]

-

Bach, A. C., et al. (1991). Synthesis and NMR Conformational Analysis of a Beta-Turn Mimic Incorporated Into Gramicidin S. A General Approach to Evaluate Beta-Turn Peptidomimetics. International Journal of Peptide and Protein Research, 38(4), 314-323. [Link]

-

Whitby, L. R., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 133(27), 10398–10401. [Link]

-

Donkor, I. O., & Korukonda, R. (2008). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 18(17), 4806–4808. [Link]

-

Lim, D., et al. (2016). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. Chemical Science, 7(4), 2378–2385. [Link]

- van der Veken, P. (2006). Synthesis of Conformationally Restricted [beta]-turn Mimics. Google Books.

-

North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science, 6(7), 301-313. [Link]

- Aapptec. (n.d.). (-)-(1S,4R)-N-Fmoc-4-Aminocyclopent-2-enecarboxylic acid [220497-64-3].

-

Hanessian, S., et al. (2008). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research, 41(10), 1251–1262. [Link]

- JPT Peptide Technologies. (n.d.). All About Amino Acids.

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. Design of beta-turn based therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjarr.com [wjarr.com]

- 6. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Synthesis and NMR conformational analysis of a beta-turn mimic incorporated into gramicidin S. A general approach to evaluate beta-turn peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Urgency: A Guide to Bioconjugation with Strained Cycloalkenes

For researchers, scientists, and drug development professionals, the selective chemical modification of biomolecules in their native environment is a paramount challenge. This guide provides an in-depth exploration of bioconjugation techniques centered on the unique reactivity of strained cycloalkenes. These methodologies, born from the principles of bioorthogonal chemistry, offer unparalleled precision and efficiency for labeling, tracking, and manipulating biological systems. We will delve into the foundational principles, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to empower you to harness the full potential of these powerful reactions.[1][2]

The Principle of Bioorthogonal Chemistry: Reactivity by Design

At its core, bioconjugation seeks to perform a chemical reaction with a specific biomolecule in a complex biological milieu without interfering with the native biochemical processes.[1][2] This concept of "bioorthogonality" is the cornerstone of modern chemical biology. Traditional bioconjugation methods often rely on the reactivity of naturally occurring functional groups on proteins, such as amines and thiols. However, the abundance of these groups can lead to a lack of specificity.

Bioorthogonal chemistry introduces pairs of mutually reactive functional groups that are abiotic and therefore do not cross-react with biological functionalities.[3] Strained cycloalkenes and their complementary reaction partners are prime examples of such bioorthogonal pairs. The high ring strain of these molecules provides a thermodynamic driving force for highly specific and rapid reactions under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[3][][5]

Key Players: A Tour of Strained Cycloalkenes and Their Partners

The utility of strained cycloalkenes in bioconjugation stems from their ability to undergo rapid cycloaddition reactions.[1][2] Two main classes of reactions dominate this field: the inverse-electron-demand Diels-Alder (IEDDA) reaction and the strain-promoted azide-alkyne cycloaddition (SPAAC).

The IEDDA Powerhouse: Trans-Cyclooctenes and Tetrazines

The reaction between a trans-cyclooctene (TCO) and a tetrazine is one of the fastest bioorthogonal reactions known to date, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[6][7] This exceptional speed allows for efficient labeling at very low concentrations, minimizing potential off-target effects and reagent-associated toxicity.[5][6][8]

The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition, where the electron-deficient tetrazine (diene) reacts with the electron-rich TCO (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, an irreversible step that drives the reaction to completion.[6][9]

Diagram: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

Caption: The IEDDA reaction between TCO and tetrazine forms a stable conjugate.

A variety of TCO and tetrazine derivatives have been developed to fine-tune reactivity, stability, and solubility.[10][11][12] For instance, more strained TCOs, such as bicyclo[6.1.0]non-4-ene (sTCO), exhibit even faster reaction rates.[11][12]

The Copper-Free Click Champion: Strained Cycloalkynes and Azides (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative to the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The toxicity of copper catalysts limits the application of CuAAC in living systems.[3][13] SPAAC overcomes this limitation by utilizing a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst.[][14]

The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming a stable triazole ring.[][15] While generally slower than the TCO-tetrazine ligation, SPAAC offers excellent bioorthogonality and has been widely used for labeling biomolecules in live cells and whole organisms.[][14]

Diagram: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Caption: SPAAC enables the copper-free conjugation of biomolecules.

The Emerging Player: Cyclopropenes

Cyclopropenes are small, highly strained alkenes that have recently emerged as valuable tools for bioconjugation.[16][17] Their small size makes them excellent candidates for metabolic labeling, where they can be incorporated into biomolecules with minimal perturbation.[17][18] Cyclopropenes can react with tetrazines via an IEDDA reaction or participate in photoclick ligation reactions.[16]

Applications in Research and Drug Development

The versatility of strained cycloalkene-based bioconjugation has led to a wide range of applications:

-

Live Cell Imaging: Attaching fluorescent probes to specific proteins or cell-surface glycans allows for real-time visualization of biological processes.[8][19]

-

Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to antibodies targeting cancer cells is a powerful therapeutic strategy.[5][9]

-

PET Imaging: Radiolabeling biomolecules with positron-emitting isotopes enables non-invasive in vivo imaging.[20][21][22]

-

Proteomics and Activity-Based Protein Profiling: Identifying and characterizing protein function and activity in complex biological samples.

-

Targeted Drug Delivery: Guiding therapeutic agents to specific cells or tissues to enhance efficacy and reduce side effects.[][23]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for utilizing strained cycloalkene chemistry in your research. It is crucial to optimize these protocols for your specific application and biomolecule of interest.

Protocol 1: Labeling of a Protein with a TCO-NHS Ester

This protocol describes the labeling of a protein with a trans-cyclooctene moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

TCO-PEG-NHS ester (or other TCO-NHS ester)

-

Anhydrous dimethylsulfoxide (DMSO)

-

Desalting column (e.g., PD-10)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Prepare a solution of your protein (1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.[24]

-

TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO. NHS esters are moisture-sensitive and can hydrolyze.[24]

-

Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar excess should be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with your desired storage buffer.

Causality Behind the Choices:

-

Amine-free buffer: Prevents competition for the NHS ester, ensuring efficient labeling of the target protein.

-

Anhydrous DMSO: Minimizes hydrolysis of the moisture-sensitive NHS ester, preserving its reactivity.

-

Molar excess of TCO-NHS ester: Drives the reaction towards completion, but excessive amounts can lead to protein precipitation or modification of undesired sites.

-

Quenching: Deactivates any remaining reactive NHS esters to prevent further, non-specific reactions.

Protocol 2: Tetrazine Ligation with a TCO-labeled Protein

This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

TCO-labeled protein (from Protocol 4.1)

-

Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Prepare solutions of the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

-

Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule at a desired molar ratio (typically 1:1.5 to 1:5 protein:tetrazine). The reaction is often rapid and can be complete within minutes to an hour at room temperature.[6][25][26]

-

Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine at ~520 nm.[6]

-

Purification (Optional): If necessary, remove excess tetrazine-functionalized molecule using a desalting column or dialysis.

Causality Behind the Choices:

-

Molar ratio: A slight excess of the tetrazine-functionalized molecule can help ensure complete labeling of the TCO-modified protein.

-

Reaction time: The extremely fast kinetics of the TCO-tetrazine ligation often means that long incubation times are not necessary.[5][6]

Protocol 3: Cell Surface Labeling via Metabolic Glycoengineering and SPAAC

This protocol outlines a two-step process for labeling cell surface glycans. First, an azide-modified sugar is metabolically incorporated into the glycan structures. Then, a strained cyclooctyne-fluorophore conjugate is used for detection.

Materials:

-

Cells in culture

-

Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)

-

Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluorophore)

-

Cell culture medium

-

PBS

Procedure:

-

Metabolic Labeling: Culture cells in a medium supplemented with the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows the cells' metabolic machinery to incorporate the azido sugar into cell surface glycans.

-

Cell Harvesting and Washing: Gently harvest the cells and wash them 2-3 times with PBS to remove any unincorporated azido sugar.

-

SPAAC Ligation: Resuspend the cells in a medium containing the strained cyclooctyne-fluorophore conjugate (e.g., 5-10 µM DBCO-Fluorophore).

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.

-

Washing and Analysis: Wash the cells 2-3 times with PBS to remove the excess fluorescent probe. The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.

Causality Behind the Choices:

-

Metabolic incorporation: This step leverages the cell's own biosynthetic pathways to introduce the bioorthogonal handle (azide) onto the cell surface.

-

Washing steps: Crucial for removing background signal from unincorporated reagents.

-

Copper-free SPAAC: Essential for maintaining cell viability during the labeling process.[3]

Data Presentation: A Comparative Look at Reaction Kinetics

The choice of a specific strained cycloalkene and its reaction partner is often dictated by the required reaction speed for a given application. The following table summarizes representative second-order rate constants for common bioorthogonal reactions.

| Strained Cycloalkene/Alkyne | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |

| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~800 - 2000 | Extremely fast, ideal for in vivo applications.[5][27] |

| sTCO (strained TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | > 20,000 | Even faster kinetics due to increased ring strain.[11] |

| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 | Significantly slower than TCO.[27] |

| Cyclopropene | Tetrazine | Varies, can be very fast | Small size is advantageous for metabolic labeling.[16] |

| Dibenzocyclooctyne (DBCO) | Azide | ~0.1 - 1 | Common for SPAAC, copper-free.[14] |

| Bicyclo[6.1.0]nonyne (BCN) | Azide | ~1 | Another popular cyclooctyne for SPAAC.[14] |

Rate constants are approximate and can vary depending on the specific derivatives and reaction conditions.

Conclusion and Future Outlook

Bioconjugation techniques employing strained cycloalkenes have revolutionized our ability to study and manipulate biological systems. The exceptional speed, selectivity, and biocompatibility of these reactions have opened up new avenues in drug development, diagnostics, and fundamental biological research.[1][2] As the field continues to evolve, we can expect the development of new strained systems with even faster kinetics and improved stability, further expanding the toolkit of the chemical biologist and pushing the boundaries of what is possible in the intricate world of the cell.

References

-

van den Elzen, N., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(9), 784-795. Retrieved from [Link]

-

McKay, C. S., & Finn, M. G. (2014). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Chemistry & Biology, 21(9), 1075-1101. Retrieved from [Link]

-

Patterson, D. M., et al. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. Current Opinion in Chemical Biology, 21, 1-9. Retrieved from [Link]

-

Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (2014). Bioconjugate Chemistry, 25(2), 351-361. Retrieved from [Link]

-

Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. (2021). Bioconjugate Chemistry, 33(1), 126-136. Retrieved from [Link]

-

Cyclopropenes: A new tool for the study of biological systems. (2017). Organic & Biomolecular Chemistry, 15(32), 6665-6675. Retrieved from [Link]

-

Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. (2024). Chemical Science, 15(6), 2186-2195. Retrieved from [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition. (2020). Chinese Journal of Organic Chemistry, 40(11), 3691-3705. Retrieved from [Link]

-

Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes. (2010). Angewandte Chemie International Edition, 49(18), 3255-3258. Retrieved from [Link]

-

Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. (2020). Current Protocols in Protein Science, 99(1), e102. Retrieved from [Link]

-

Cyclopropenes: a new tool for the study of biological systems. (2017). Organic Chemistry Frontiers, 4(9), 1835-1844. Retrieved from [Link]

-

Tetrazine-trans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide. (2011). Bioconjugate Chemistry, 22(9), 1789-1795. Retrieved from [Link]

-

Bioconjugation with strained alkenes and alkynes. (2011). Accounts of Chemical Research, 44(9), 784-795. Retrieved from [Link]

-

Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. (2011). Journal of the American Chemical Society, 133(44), 17560-17563. Retrieved from [Link]

-

Cyclopropanol as a bioorthogonal warhead for electrochemically controlled bioconjugation applications. (2024, June 12). University of South Carolina. Retrieved from [Link]

-

TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. (n.d.). Interchim. Retrieved from [Link]

-

Efficient 18F labeling of cysteine containing peptides and proteins using the tetrazine-trans-cyclooctene ligation. (2012). Bioconjugate Chemistry, 23(5), 1000-1008. Retrieved from [Link]

-

Functionalized Cyclopropenes As Bioorthogonal Chemical Reporters. (2011). Journal of the American Chemical Society, 133(29), 11076-11079. Retrieved from [Link]

-

A) Examples of cyclopropenes used in bioorthogonal reactions.... (n.d.). ResearchGate. Retrieved from [Link]

-

Bioconjugation with Strained Alkenes and Alkynes. (2011). Accounts of Chemical Research, 44(9), 784-795. Retrieved from [Link]

-

and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. (2020). Polymer Chemistry, 11(26), 4258-4268. Retrieved from [Link]

-

Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. (2024). Molecular and Cellular Probes, 75, 101968. Retrieved from [Link]

-

Strained Cyclooctyne as a Molecular Platform for Construction of Multimodal Imaging Probes. (2015). Angewandte Chemie International Edition, 54(20), 5957-5961. Retrieved from [Link]

-

Strained cyclooctyne as a molecular platform for construction of multimodal imaging probes. (2015). Angewandte Chemie (International ed. in English), 54(20), 5957-61. Retrieved from [Link]

-

trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. (2012). Current Opinion in Chemical Biology, 16(5-6), 535-541. Retrieved from [Link]

-

TPDYs: strained macrocyclic diynes for bioconjugation processes. (2018). Chemical Communications, 54(73), 10283-10286. Retrieved from [Link]

-

Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery. (2017). Theranostics, 7(17), 4267-4282. Retrieved from [Link]

-

Strained Cyclooctyne as a Molecular Platform for Construction of Multimodal Imaging Probes. (2015). Angewandte Chemie International Edition, 54(20), 5957-5961. Retrieved from [Link]

-

Bioconjugation with Strained Alkenes and Alkynes. (2011). Accounts of Chemical Research, 44(9), 784-795. Retrieved from [Link]

-

Ultra-Strained Non-aromatic Rings. (n.d.). AIR Unimi. Retrieved from [Link]

-

Examples of strained and unstrained dienophiles for IEDDA reactions and their corresponding reaction rates. (n.d.). ResearchGate. Retrieved from [Link]

-

Bioorthogonal Click Chemistry-Based Synthetic Cell Glue. (2016). ACS Applied Materials & Interfaces, 8(1), 143-151. Retrieved from [Link]

-

Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine trans-Cyclooctene Ligation. (2011). Journal of the American Chemical Society, 133(44), 17560-17563. Retrieved from [Link]

-

Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? (2020, July 29). ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioconjugation with strained alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 16. researchgate.net [researchgate.net]

- 17. Cyclopropenes: a new tool for the study of biological systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Strained Cyclooctyne as a Molecular Platform for Construction of Multimodal Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. interchim.fr [interchim.fr]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Cleavage and Deprotection of Peptides Containing (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic Acid

Introduction: The Unique Structural Contribution of (-)-(1S,4R)-4-aminocyclopent-2-enecarboxylic Acid in Peptide Chemistry

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid is a conformationally constrained, non-natural amino acid that serves as a versatile building block in contemporary peptide synthesis.[1][2][3] Its incorporation into peptide sequences imparts a unique structural rigidity due to the cyclopentene ring, influencing secondary structure and receptor binding affinity. This makes it a valuable component in the design of peptidomimetics, therapeutic peptides, and other bioactive molecules.[1] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols.[1]

However, the presence of a double bond within the cyclopentene moiety introduces a potential vulnerability during the final cleavage and deprotection step, which is typically conducted under strong acidic conditions with trifluoroacetic acid (TFA). This application note provides a detailed guide to the cleavage and deprotection of peptides containing this specific amino acid, with a focus on mitigating potential side reactions and ensuring high yield and purity of the final product.

Core Principles of Cleavage and Deprotection in Fmoc-SPPS

The final step in Fmoc-based SPPS is the simultaneous cleavage of the peptide from the solid support and the removal of side-chain protecting groups. This is most commonly achieved with a high concentration of TFA.[][5] During this process, acid-labile protecting groups (e.g., Boc, tBu, Trt) and the resin linker are cleaved, generating highly reactive carbocations.[][5] These electrophilic species can irreversibly modify nucleophilic residues within the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired side products.[][5]

To prevent these side reactions, a "cleavage cocktail" containing TFA and a variety of nucleophilic "scavengers" is employed to trap the reactive carbocations.[][5] The choice and composition of the scavenger cocktail are critical and must be tailored to the specific amino acid sequence of the peptide.[6]

Potential Side Reactions Involving the Cyclopentene Moiety

The double bond in the cyclopentene ring of (-)-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid is a site of potential side reactions under strong acidic conditions. The primary concerns are:

-

Protonation and Hydration: The double bond can be protonated by TFA, leading to the formation of a secondary carbocation on the cyclopentane ring. This carbocation can then be trapped by water present in the cleavage cocktail, resulting in the formation of a hydroxylated byproduct.

-

Alkylation: The carbocation generated on the cyclopentene ring, or carbocations generated from protecting groups, can potentially alkylate other nucleophilic residues in the peptide or even polymerize.

-

TFA Adduct Formation: The carbocation on the cyclopentane ring could also be trapped by the trifluoroacetate anion, leading to the formation of a stable TFA adduct.

To mitigate these risks, a carefully selected cleavage cocktail with appropriate scavengers is essential.

Recommended Cleavage and Deprotection Protocols

Based on the potential reactivity of the cyclopentene moiety, the following protocols are recommended. The choice between the protocols depends on the presence of other sensitive amino acids in the peptide sequence.

Protocol 1: Standard Cleavage for Peptides without other Sensitive Residues

This protocol is suitable for peptides containing (-)-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid but lacking other highly sensitive residues like Cysteine, Methionine, or Tryptophan. The key scavenger here is triisopropylsilane (TIS), which acts as an efficient carbocation scavenger through hydride transfer.

Cleavage Cocktail (Reagent B-modified):

| Component | Volume/Weight Percentage | Purpose |

| Trifluoroacetic Acid (TFA) | 88% (v/v) | Cleavage and deprotection |

| Phenol | 5% (v/v) | Scavenger, protects Tyr |

| Water | 5% (v/v) | Scavenger, aids in Trp protection |